5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
Description
This compound is a pyrazole derivative featuring a 3-fluorophenyl substituent at position 5 and a 3-methanesulfonamidophenyl group at position 3 of the pyrazoline ring. The fluorine atom on the phenyl ring introduces electronegativity, which may influence electronic distribution and metabolic stability. Though direct crystallographic data for this compound are unavailable in the provided evidence, analogous pyrazolines (e.g., ) suggest a planar pyrazole core with substituents influencing conformational flexibility and intermolecular interactions .
Properties
Molecular Formula |
C21H22FN3O5S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
5-[3-(3-fluorophenyl)-5-[3-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H22FN3O5S/c1-31(29,30)24-17-8-3-5-14(12-17)18-13-19(15-6-2-7-16(22)11-15)25(23-18)20(26)9-4-10-21(27)28/h2-3,5-8,11-12,19,24H,4,9-10,13H2,1H3,(H,27,28) |
InChI Key |
XSFGCUVBNYABDN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)C(=O)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of Pyrazoline: This step involves a one-pot three-component reaction under microwave irradiation.
Oxidative Aromatization: The pyrazoline intermediate undergoes oxidative aromatization under conventional heating to form the pyrazole ring.
Chemical Reactions Analysis
5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties
Pyrazole derivatives are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects. The specific compound may exhibit similar properties, making it a candidate for drug development targeting infections and inflammatory diseases. Research has indicated that modifications in the pyrazole structure can enhance biological activity, which warrants further investigation into this compound's efficacy against various pathogens and inflammatory conditions.
Anticancer Activity
The potential anticancer properties of pyrazole derivatives have been well-documented. Studies suggest that compounds with similar structural features may inhibit cancer cell proliferation and induce apoptosis. This compound could be explored for its effectiveness against specific cancer types, leveraging its unique molecular interactions facilitated by the fluorine and sulfonamide groups.
Enzyme Inhibition
The compound's structure suggests it may interact with specific enzymes, making it a valuable tool for studying enzyme inhibition mechanisms. Research into its binding affinity and specificity could provide insights into its role as an inhibitor of key enzymes involved in disease pathways.
Receptor Binding Studies
Given the presence of functional groups that enhance binding properties, this compound may serve as a ligand in receptor binding studies. Investigating its interactions with various receptors could elucidate its pharmacological profile and inform drug design strategies.
Material Development
The unique chemical structure of 5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid may lend itself to applications in material science. Its potential as a catalyst or additive in chemical reactions could be explored to develop new materials with desirable properties.
Catalysis
Due to its complex structure, the compound might act as a catalyst in specific chemical reactions. Research into its catalytic properties could lead to advancements in synthetic chemistry, particularly in processes requiring selective transformations or increased reaction rates.
Case Study 1: Anticancer Activity
A study investigating similar pyrazole derivatives found that modifications to the molecular structure significantly influenced anticancer activity against breast cancer cell lines. The findings indicated that compounds with fluorinated aromatic rings exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
Case Study 2: Enzyme Inhibition
Research on related pyrazole compounds demonstrated effective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs. The study noted that the introduction of sulfonamide moieties improved selectivity and potency against COX-2, suggesting a promising pathway for developing anti-inflammatory agents.
Case Study 3: Material Science Applications
Investigations into pyrazole derivatives as catalysts revealed their potential in facilitating reactions such as cross-coupling and oxidation processes. The unique electronic properties imparted by substituents like fluorine were shown to enhance catalytic efficiency, pointing towards industrial applications.
Mechanism of Action
The mechanism of action of 5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is not well-documented. based on the structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The fluorine and sulfonamide groups may enhance binding affinity and specificity to these targets, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogous compounds.
†Predicted using ChemAxon or similar tools.
‡Inferred from pyrazole-based kinase inhibitors in .
Key Observations:
Substituent Impact on Lipophilicity :
- The target compound’s 3-fluorophenyl and methanesulfonamidophenyl groups increase lipophilicity (logP ~3.0) compared to the methoxy-substituted analogue (logP 3.27) . The chlorine atom in further elevates logP (3.5) due to its hydrophobic nature.
- The sulfamic acid derivative exhibits lower logP (0.67), attributed to its ionizable sulfamic acid group.
Hydrogen-Bonding Capacity: The target compound’s methanesulfonamide group provides two hydrogen-bond donors (NH and SO₂NH) and multiple acceptors, enhancing target binding specificity compared to the single donor in .
Biological Implications :
- Pyrazolines with sulfonamide groups (e.g., ) are established COX-2 inhibitors, suggesting the target compound may share similar mechanistic pathways. Fluorine’s electronegativity could improve metabolic stability, a feature critical in kinase inhibitors ().
Research Findings and Pharmacological Context
- The methanesulfonamide group likely originates from sulfonylation of an aniline intermediate.
- Crystallographic Insights : Analogues like were resolved using SHELXL (), revealing planar pyrazole rings and substituent-dependent torsion angles. The 3-fluorophenyl group in the target compound may induce steric hindrance, affecting packing efficiency .
- Biological Screening : Pyrazolines with triazole or thiazole moieties () show anticonvulsant and herbicidal activities. The target compound’s sulfonamide group aligns with pharmacophores for kinase or protease inhibition, though experimental validation is needed .
Biological Activity
5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C18H18FN3O3S
- IUPAC Name : this compound
The structure includes a pyrazole ring and is characterized by the presence of fluorine and methanesulfonamide groups, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to reduced tumor growth in cancer models.
- Anti-inflammatory Effects : The methanesulfonamide group contributes to anti-inflammatory properties by modulating cytokine production and reducing inflammatory cell recruitment.
Pharmacological Activity
Several studies have documented the pharmacological effects of this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
- Analgesic Properties : Preclinical trials showed significant analgesic effects in animal models, suggesting potential use in pain management therapies.
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
Case Study 2: Pain Management
In a model of neuropathic pain induced by chronic constriction injury (CCI) in rats, administration of the compound led to a significant reduction in mechanical allodynia and thermal hyperalgesia. Behavioral assessments indicated improved pain thresholds compared to control groups.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of the compound:
- Mechanistic Insights : Studies suggest that the compound's anticancer effects are mediated through the activation of apoptotic pathways involving caspase activation and Bcl-2 family protein modulation.
- Synergistic Effects : Combining this compound with other chemotherapeutics has shown enhanced efficacy, suggesting potential for combination therapies in clinical settings.
Q & A
Q. What are the recommended synthetic routes for preparing 5-[5-(3-fluorophenyl)-3-(3-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid?
Methodological Answer: The compound can be synthesized via multi-step condensation reactions. A typical approach involves:
Pyrazole ring formation : Reacting hydrazine derivatives with α,β-unsaturated ketones or esters under reflux conditions in ethanol or THF. Substituents like the 3-fluorophenyl group are introduced via nucleophilic aromatic substitution (SNAr) .
Methanesulfonamide incorporation : Coupling 3-aminophenyl intermediates with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Pentanoic acid linkage : Use of ester hydrolysis (e.g., NaOH/EtOH) followed by acid workup to generate the carboxylic acid moiety .
Key Challenges : Optimizing regioselectivity during pyrazole cyclization and minimizing side reactions during sulfonamide formation .
Q. How can the compound’s structural conformation be validated experimentally?
Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and dihedral angles. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 6.5449 Å, β = 100.604°) are commonly observed for pyrazole derivatives .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions. For instance, the 3-fluorophenyl group shows distinct aromatic splitting patterns (~δ 7.2–7.8 ppm), while the methanesulfonamide proton resonates near δ 3.0 ppm .
Q. What analytical techniques are critical for assessing purity and stability?
Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to monitor impurities. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .
- Thermogravimetric Analysis (TGA) : Determines thermal stability by measuring mass loss at elevated temperatures (e.g., decomposition onset >200°C for pyrazole derivatives) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z ≈ 470.56 for related pyrazole-sulfonamide analogs) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence pharmacological activity?
Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace the 3-fluorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to assess binding affinity changes. Fluorine enhances metabolic stability and membrane permeability due to its electronegativity and lipophilicity .
- Modify the methanesulfonamide group to sulfone or thioether analogs to evaluate target engagement (e.g., COX-2 inhibition) .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., kinases or GPCRs). Pyrazole rings often occupy hydrophobic pockets, while sulfonamides form hydrogen bonds .
Q. How can researchers resolve contradictory data in pharmacological assays (e.g., IC50 variability)?
Methodological Answer :
- Assay Optimization :
- Cell-based vs. enzymatic assays : Discrepancies may arise from off-target effects in cellular models. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Buffer conditions : Adjust pH (7.4 vs. 6.8) or ionic strength to mimic physiological environments, as solubility changes can alter apparent potency .
- Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed activity .
Q. What strategies mitigate crystallization challenges during formulation development?
Methodological Answer :
- Polymorph Screening : Use solvent evaporation (e.g., ethanol/water mixtures) or cooling crystallization to isolate stable polymorphs. SCXRD confirms lattice packing .
- Co-crystallization : Introduce co-formers (e.g., nicotinamide) to enhance solubility. For example, co-crystals of pyrazole derivatives show improved dissolution profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
